molecular formula C8H12BrNS B13197622 5-(4-Bromobutyl)-4-methyl-1,3-thiazole

5-(4-Bromobutyl)-4-methyl-1,3-thiazole

Cat. No.: B13197622
M. Wt: 234.16 g/mol
InChI Key: XJJWROCITOILSK-UHFFFAOYSA-N
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Description

5-(4-Bromobutyl)-4-methyl-1,3-thiazole: is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a bromobutyl group attached to the thiazole ring, making it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-methylthiazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete substitution of the bromine atom.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromobutyl group in 5-(4-Bromobutyl)-4-methyl-1,3-thiazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiazolidine derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

Scientific Research Applications

Chemistry: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its derivatives are screened for activity against various diseases, including cancer and infectious diseases.

Industry: The compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-(4-Bromobutyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The thiazole ring can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    4-Methylthiazole: Lacks the bromobutyl group, making it less reactive in nucleophilic substitution reactions.

    5-(4-Chlorobutyl)-4-methyl-1,3-thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    5-(4-Bromobutyl)-2-methyl-1,3-thiazole: Similar structure but with a methyl group at the 2-position instead of the 4-position, affecting its chemical properties and reactivity.

Uniqueness: 5-(4-Bromobutyl)-4-methyl-1,3-thiazole is unique due to the presence of the bromobutyl group at the 5-position of the thiazole ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12BrNS

Molecular Weight

234.16 g/mol

IUPAC Name

5-(4-bromobutyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C8H12BrNS/c1-7-8(11-6-10-7)4-2-3-5-9/h6H,2-5H2,1H3

InChI Key

XJJWROCITOILSK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CCCCBr

Origin of Product

United States

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